Ethylene Terephthalate Cyclic Dimer
Overview
Description
The compound “3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone” is also known as Ethylene Terephthalate Cyclic Dimer . It has a molecular formula of C20H16O8 . The average mass of the molecule is 384.336 Da and the monoisotopic mass is 384.084503 Da .
Scientific Research Applications
Structural and Thermodynamic Studies
- The macrocyclic compound has been studied for its structural properties. For instance, N,N'‐Dibenzylethylenediamineterphthalate dimer, a related compound, shows a unique structure with N-C-C-N torsion angles and para-phenylene subcyclic moieties distorted towards the molecule's interior (Newkome, Rogers, & Fronczek, 1993).
- Thermodynamic and structural investigations of similar macrocyclic ligands have been conducted, focusing on their complexation with copper and the formation of neutral complexes at physiological pH (Déchamps-Olivier et al., 2009).
Synthesis and Ligand Properties
- Research has been dedicated to synthesizing asymmetric macrocyclic polyethers containing nitro groups on aromatic rings. These compounds, similar in structure to the query compound, do not form stable complexes with alkali and alkaline-earth cations (Kılıç & Gündüz, 1986).
- The synthesis of new macrocyclic ligands and the preparation of some of their cationic complexes have been explored. This includes studying the reaction of these ligands with different metal perchlorates (Sezgin et al., 1993).
Applications in Sensor Technology
- The development of all-solid-state electrodes using synthesized macrocyclic compounds for the selective quantification of ions, such as monohydrogen phosphate, highlights the potential application of these compounds in sensor technology (Kumar et al., 2010).
Inclusion Compound Formation
- These macrocyclic compounds can form inclusion compounds, as demonstrated by a study involving a 21-membered macrocycle and water, showing host-guest hydrogen bonding with N and O binding sites (Declercq et al., 1997).
Conformational Analysis
- The structure and conformational analysis of macrocyclic ligands, including those similar to the query compound, have been a subject of research, providing insights into the orientation of phenyl rings and five-membered rings forming the central cavity of these molecules (Sony et al., 2003).
Properties
IUPAC Name |
3,6,13,16-tetraoxatricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene-2,7,12,17-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O8/c21-17-13-1-2-14(4-3-13)18(22)26-11-12-28-20(24)16-7-5-15(6-8-16)19(23)27-10-9-25-17/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNGYZBZAPKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017125 | |
Record name | 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24388-68-9 | |
Record name | 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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